Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate
Overview
Description
Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is part of the tetrazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate typically involves a series of chemical reactions starting from readily available precursors. One common method involves the reaction of 4-(1H-tetrazol-1-yl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles or amines.
Substitution: The phenoxy group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The tetrazole ring in the compound can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate can be compared with other tetrazole-containing compounds such as:
5-Phenyltetrazole: Known for its high acidic nature and resonance stabilization.
Oteseconazole and Quilseconazole: Antifungal drugs that inhibit the fungal enzyme cytochrome P450.
What sets this compound apart is its unique combination of the tetrazole ring with the phenoxyacetate moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-[4-(tetrazol-1-yl)phenoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-2-17-11(16)7-18-10-5-3-9(4-6-10)15-8-12-13-14-15/h3-6,8H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKCXXWJOHSGTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)N2C=NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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